

Himbosine: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *Himbosine*

Cat. No.: *B10819013*

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A Note on Nomenclature: Scientific literature extensively documents the compound "Himbacine." In contrast, "**Himbosine**" does not yield substantive results and is likely a variant spelling. This guide will henceforth refer to Himbacine, providing a detailed overview of its established and potential therapeutic applications for researchers, scientists, and drug development professionals.

Introduction

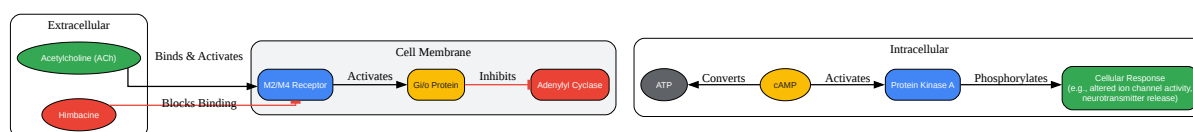
Himbacine is a piperidine alkaloid first isolated from the bark of the Australian magnolia, *Galbulimima baccata*.^[1] Its complex chemical structure has been a subject of interest, leading to its total synthesis.^[2] The primary and most well-documented therapeutic application of himbacine lies in its activity as a potent and selective antagonist of muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes.^{[1][2]} This has positioned himbacine as a valuable pharmacological tool for research into the central nervous system. Furthermore, its unique structure has served as a scaffold for the development of novel therapeutic agents, most notably the FDA-approved thrombin receptor antagonist, vorapaxar.^[2]

Primary Pharmacological Activity: Muscarinic Receptor Antagonism

Himbacine's principal mechanism of action is the competitive antagonism of M2 and M4 muscarinic acetylcholine receptors.^[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to the G α i subunit of the heterotrimeric

G-protein.[3] This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of acetylcholine, himbacine prevents this signaling cascade.[1]

Signaling Pathway of Himbacine at M2/M4 Muscarinic Receptors



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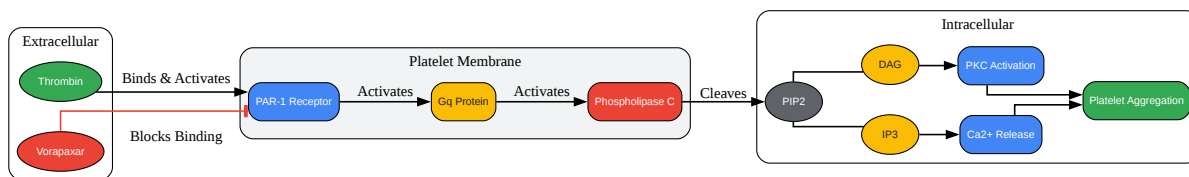
Himbacine's mechanism of action at M2/M4 muscarinic receptors.

Therapeutic Application via Analogue Development: Vorapaxar

While himbacine itself has not progressed to clinical use, its chemical scaffold was instrumental in the development of vorapaxar (SCH 530348), an orally active thrombin receptor (protease-activated receptor-1, PAR-1) antagonist.[4] Vorapaxar is approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).[1][3]

Thrombin is a potent platelet activator, and its effects are mediated through the PAR-1 receptor.[5] Vorapaxar acts as a reversible, competitive antagonist of PAR-1, thereby inhibiting thrombin-induced platelet aggregation.[1][5]

Signaling Pathway of Vorapaxar at the PAR-1 Receptor



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Vorapaxar's mechanism of action at the PAR-1 receptor on platelets.

Quantitative Data

The following table summarizes the binding affinities of himbacine and the inhibitory concentration of a himbacine-derived thrombin receptor antagonist.

Compound	Target	Assay Type	Value	Unit	Reference
Himbacine	Muscarinic Receptors (Smooth Muscle)	Functional Antagonism	~7.2	pA2	[6]
Himbacine	Muscarinic Receptors (Atria)	Functional Antagonism	8.2	pA2	[6]
Himbacine Analog (3a)	M2 Muscarinic Receptor	Binding Affinity	10-fold selective vs M1	-	[5]
Himbacine Analog (5c)	M2 Muscarinic Receptor	Binding Affinity	10-fold selective vs M1	-	[5]
Himbacine-derived compound (40)	Thrombin Receptor (PAR-1)	Inhibition	7.6	IC50 (nM)	[7]

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized method to determine the binding affinity (K_i) of himbacine for a specific muscarinic receptor subtype.

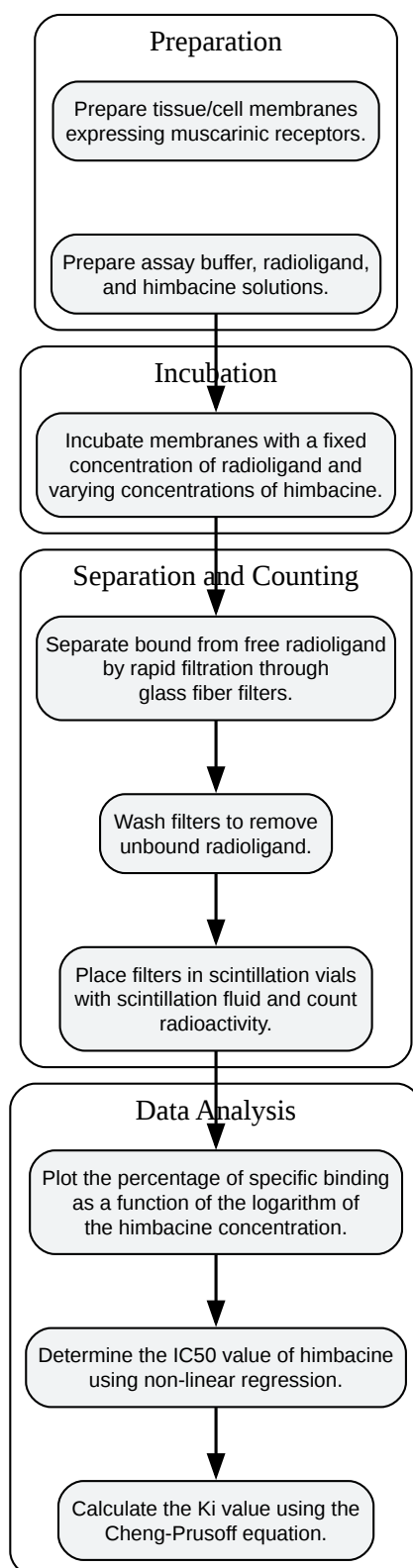
Objective: To determine the binding affinity (K_i) of himbacine for a specific muscarinic receptor subtype.

Materials:

- Tissue homogenate or cell membranes expressing the muscarinic receptor of interest (e.g., CHO cells transfected with the human M2 receptor).[8]

- Radioligand with high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]NMS).
- Himbacine solutions of varying concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.
- Glass fiber filters.
- Filtration apparatus.

Workflow:



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Workflow for a competitive radioligand binding assay with himbacine.

Procedure:

- **Incubation:** In a series of tubes, incubate the receptor-containing membranes with a fixed concentration of the radioligand and a range of concentrations of himbacine. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist like atropine).
- **Separation:** After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand.
- **Washing:** Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:**
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the himbacine concentration.
 - Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of himbacine that inhibits 50% of the specific radioligand binding).
 - Calculate the equilibrium dissociation constant (K_i) for himbacine using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Pharmacokinetics and Toxicity

There is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profile of himbacine itself. However, data from its analog, vorapaxar, provides some insights into how a himbacine-derived compound might behave in vivo.

Vorapaxar is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[1][9] Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can increase vorapaxar's plasma concentration, while co-administration with CYP3A4 inducers (e.g., rifampin) can decrease it.[1] Vorapaxar has a long half-life, and its antiplatelet effects can persist for weeks after discontinuation.[9] The primary adverse effect of vorapaxar is an increased risk of bleeding.[9]

Other Potential Therapeutic Applications: A Note on the Lack of Evidence

While alkaloids as a class of compounds often exhibit a broad range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, there is currently a lack of significant scientific evidence to support the direct application of himbacine in these therapeutic areas. Targeted searches for "himbacine anticancer," "himbacine neuroprotection," and "himbacine anti-inflammatory" in scientific databases do not yield substantial results linking the compound to these activities. Therefore, at present, the therapeutic potential of himbacine remains primarily centered on its muscarinic receptor antagonism and its role as a foundational structure for the development of other receptor antagonists.

Conclusion

Himbacine is a noteworthy natural product with a well-defined role as a selective muscarinic M2/M4 receptor antagonist. This property makes it an invaluable tool for neuropharmacological research. While its direct clinical applications have not been realized, its significance is underscored by its contribution to the development of vorapaxar, a successful antiplatelet therapy. Future research may yet uncover other biological activities of himbacine; however, its current therapeutic relevance is firmly established through its impact on muscarinic and thrombin receptor pharmacology. This guide provides a comprehensive overview of the existing knowledge on himbacine, highlighting its established mechanisms and therapeutic legacy for professionals in the field of drug discovery and development.

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